molecular formula C20H19N5O B15100841 1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one

1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one

Cat. No.: B15100841
M. Wt: 345.4 g/mol
InChI Key: MHIANZCPSGPKQH-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one is a complex organic compound with a molecular formula of C20H19N5O and a molecular weight of 345.4 g/mol. This compound is part of the pyrazolone family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one involves several steps. One common method includes the reaction of 1,5-dimethyl-2-phenylpyrazol-3-one with 2-methylindole-3-carbaldehyde in the presence of a suitable catalyst . The reaction typically occurs in an aqueous-ethanolic solution, and the product is isolated in a crystalline state . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in the formation of coordination compounds with metals like lead (II) . In biology and medicine, derivatives of this compound exhibit antitumor and antioxidant activities . Additionally, it has valuable optical properties, making it useful in the production of dyes and pigments for the textile and food industries . Its biological activity extends to its use in antipyretic, bactericidal, and antitumor drugs .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazolone cycle is known to interact with various enzymes and receptors, leading to its biological effects . For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

1,5-dimethyl-4-[(2Z)-2-(2-methylindol-3-ylidene)hydrazinyl]-2-phenylpyrazol-3-one is unique due to its specific structure and properties. Similar compounds include other derivatives of azopyrazolone, such as 1,5-dimethyl-4-[(2Z)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . These compounds share similar chemical properties but may differ in their biological activities and applications .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

1,5-dimethyl-4-[(2-methyl-1H-indol-3-yl)diazenyl]-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H19N5O/c1-13-18(16-11-7-8-12-17(16)21-13)22-23-19-14(2)24(3)25(20(19)26)15-9-5-4-6-10-15/h4-12,21H,1-3H3

InChI Key

MHIANZCPSGPKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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